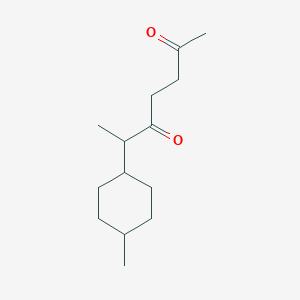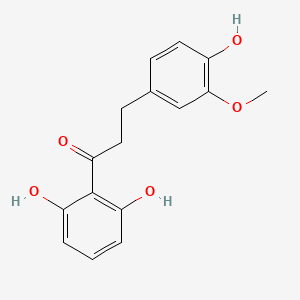
1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one is a complex organic compound that belongs to the class of phenolic ketones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aldehyde and a ketone react in the presence of a base to form the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties due to the presence of phenolic groups.
Medicine: Potential therapeutic applications as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate biological pathways, leading to various effects such as antioxidant activity and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Dihydroxyphenyl)-3-phenylpropan-1-one: Lacks the methoxy group, which may affect its chemical properties and applications.
1-(4-Hydroxy-3-methoxyphenyl)-3-phenylpropan-1-one: Lacks the additional hydroxyl groups, potentially altering its reactivity and biological activity.
Uniqueness
1-(2,6-Dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as an antioxidant and its ability to participate in various chemical reactions.
Propriétés
Numéro CAS |
64490-13-7 |
|---|---|
Formule moléculaire |
C16H16O5 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
1-(2,6-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O5/c1-21-15-9-10(5-7-11(15)17)6-8-14(20)16-12(18)3-2-4-13(16)19/h2-5,7,9,17-19H,6,8H2,1H3 |
Clé InChI |
ZZANNEMRWGKWGO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CCC(=O)C2=C(C=CC=C2O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


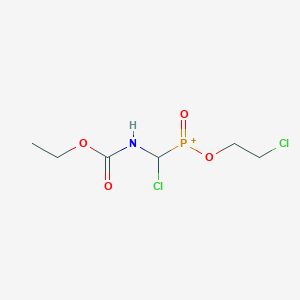
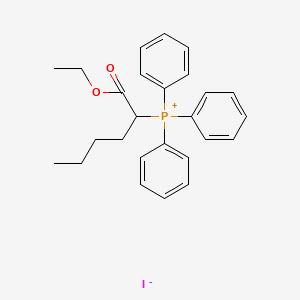

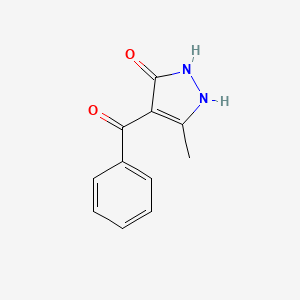


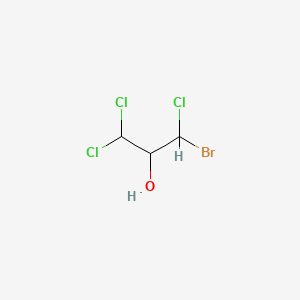
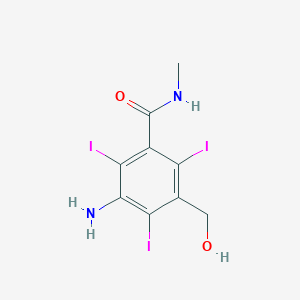



![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
